molecular formula C10H20N2S B13783352 n-Cyclopentyl-n-(2-methylpropyl)thiourea CAS No. 253315-35-4

n-Cyclopentyl-n-(2-methylpropyl)thiourea

Cat. No.: B13783352
CAS No.: 253315-35-4
M. Wt: 200.35 g/mol
InChI Key: ZZOMXABMGQJOLM-UHFFFAOYSA-N
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Description

n-Cyclopentyl-n-(2-methylpropyl)thiourea is a thiourea derivative with the molecular formula C10H20N2S. This compound is known for its unique structural properties, which include a cyclopentyl group and a 2-methylpropyl group attached to the thiourea moiety. Thiourea derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-n-(2-methylpropyl)thiourea can be achieved through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental impact. The “on-water” reaction of (thio)isocyanates with amines is a sustainable and chemoselective method that is gaining popularity in industrial settings due to its simplicity and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-n-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert thiourea derivatives into amines.

    Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include urea derivatives, amines, and substituted thiourea derivatives. The specific products depend on the reagents and conditions used in the reactions.

Scientific Research Applications

n-Cyclopentyl-n-(2-methylpropyl)thiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Cyclopentyl-n-(2-methylpropyl)thiourea involves its interaction with molecular targets and pathways in biological systems. Thiourea derivatives are known to interact with enzymes and proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the biological activity being studied. For example, thiourea derivatives with anticancer properties may inhibit specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to n-Cyclopentyl-n-(2-methylpropyl)thiourea include other thiourea derivatives with different substituents. Examples include:

  • n-Cyclopentyl-n-(2-methylpropyl)-N’-phenylthiourea
  • n-Cyclopentyl-n-(2-methylpropyl)-N’-benzylthiourea
  • n-Cyclopentyl-n-(2-methylpropyl)-N’-ethylthiourea

Uniqueness

This compound is unique due to its specific combination of cyclopentyl and 2-methylpropyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

253315-35-4

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1-cyclopentyl-1-(2-methylpropyl)thiourea

InChI

InChI=1S/C10H20N2S/c1-8(2)7-12(10(11)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,13)

InChI Key

ZZOMXABMGQJOLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCCC1)C(=S)N

Origin of Product

United States

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